5-(1,3-Dioxolan-2-yl)-2-methoxy-3-methylphenol
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Overview
Description
5-(1,3-Dioxolan-2-yl)-2-methoxy-3-methylphenol: is an organic compound characterized by the presence of a dioxolane ring attached to a methoxy and methyl-substituted phenol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(1,3-Dioxolan-2-yl)-2-methoxy-3-methylphenol typically involves the formation of the dioxolane ring through acetalization of aldehydes or ketones with ethylene glycol in the presence of an acid catalyst . The reaction conditions often include refluxing in toluene with p-toluenesulfonic acid as the catalyst, allowing for the continuous removal of water to drive the reaction to completion .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-(1,3-Dioxolan-2-yl)-2-methoxy-3-methylphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The dioxolane ring can be reduced under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Halogenation can be achieved using bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Alcohols and other reduced derivatives.
Substitution: Halogenated phenols and other substituted products.
Scientific Research Applications
Chemistry: 5-(1,3-Dioxolan-2-yl)-2-methoxy-3-methylphenol is used as a reagent in organic synthesis, particularly in the formation of complex molecules through reactions like Wittig olefination .
Biology and Medicine: This compound can be used in the development of fluorescent probes for the detection of specific biomolecules such as cysteine, homocysteine, and glutathione .
Industry: In the industrial sector, this compound is used in the synthesis of various chemical intermediates and as a stabilizer in polymer production .
Mechanism of Action
The mechanism by which 5-(1,3-Dioxolan-2-yl)-2-methoxy-3-methylphenol exerts its effects depends on its specific application. For instance, as a fluorescent probe, it interacts with target biomolecules through specific binding interactions, leading to a measurable fluorescence signal . In pharmaceutical applications, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
1,3-Dioxanes: These compounds also contain a dioxane ring but differ in their substitution patterns and reactivity.
1,3-Dioxolanes: Similar to 5-(1,3-Dioxolan-2-yl)-2-methoxy-3-methylphenol but with variations in the attached functional groups.
3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)aniline: Another compound with a dioxolane ring but different substituents.
Uniqueness: this compound is unique due to its specific combination of a dioxolane ring with methoxy and methyl groups on a phenol ring. This unique structure imparts specific chemical properties and reactivity, making it valuable for specialized applications in synthesis, research, and industry.
Properties
CAS No. |
918896-43-2 |
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Molecular Formula |
C11H14O4 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
5-(1,3-dioxolan-2-yl)-2-methoxy-3-methylphenol |
InChI |
InChI=1S/C11H14O4/c1-7-5-8(11-14-3-4-15-11)6-9(12)10(7)13-2/h5-6,11-12H,3-4H2,1-2H3 |
InChI Key |
ZVWHPCKHZDDAML-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1OC)O)C2OCCO2 |
Origin of Product |
United States |
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